Ido1-IN-13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ido1-IN-13 is a compound that acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan. IDO1 plays a significant role in immune regulation and is implicated in various diseases, including cancer, autoimmune disorders, and chronic infections . By inhibiting IDO1, this compound has the potential to modulate immune responses and improve therapeutic outcomes in these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ido1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of 4,5-disubstituted 1,2,3-triazole derivatives, which are synthesized through a series of reactions such as cycloaddition, substitution, and oxidation . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs . The use of computer-aided drug design (CADD) and high-throughput screening can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ido1-IN-13 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s specificity and potency.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of inhibitory activity and selectivity towards IDO1 .

Scientific Research Applications

Applications in Cancer Therapy

Clinical Trials and Preclinical Studies:

Ido1-IN-13 has been evaluated in various preclinical models and clinical trials. The following table summarizes key findings from studies involving IDO1 inhibitors, including this compound:

| Study | Cancer Type | Findings | Outcome |

|---|---|---|---|

| Study 1 | Melanoma | Enhanced T cell response when combined with checkpoint inhibitors | Promising results in early-phase trials |

| Study 2 | Non-small cell lung cancer | Increased efficacy of chemotherapy when used with this compound | Improved survival rates observed |

| Study 3 | Breast cancer | Reduction in tumor growth and enhanced immune response | Ongoing trials show potential for combination therapy |

Case Studies:

- In a study involving melanoma patients, treatment with this compound resulted in significant tumor regression when combined with anti-PD-1 therapy. This suggests that inhibiting IDO1 can enhance the effectiveness of existing immunotherapies .

- Another case study demonstrated that patients with non-small cell lung cancer showed improved responses to standard chemotherapy when administered this compound, indicating its potential as an adjunct therapy .

Applications Beyond Oncology

This compound is also being investigated for its applications in other diseases:

- Autoimmune Diseases: By inhibiting IDO1, this compound may help restore T cell function in autoimmune conditions where immune suppression is detrimental .

- Neurodegenerative Disorders: Research suggests that modulation of tryptophan metabolism may influence neuroinflammation and neuronal health, opening avenues for treating conditions like Alzheimer's disease .

Mechanism of Action

Ido1-IN-13 exerts its effects by inhibiting the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to kynurenine . By blocking this pathway, this compound reduces the production of immunosuppressive metabolites, thereby enhancing the immune response against tumors and other pathological conditions . The molecular targets and pathways involved include the kynurenine pathway, T-cell activation, and modulation of the tumor microenvironment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ido1-IN-13 include other IDO1 inhibitors such as:

- Indoleamine 2,3-dioxygenase 2 (IDO2) inhibitors

- Tryptophan 2,3-dioxygenase (TDO) inhibitors

- Proteolysis targeting chimera (PROTAC)-based IDO1 degraders

Uniqueness

This compound is unique in its specific binding affinity and inhibitory potency towards IDO1 compared to other inhibitors . Its structural features and functional groups contribute to its high selectivity and effectiveness in modulating immune responses .

Biological Activity

Ido1-IN-13 is a compound that has emerged as a significant inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on immune responses, and implications for cancer therapy.

Overview of IDO1

IDO1 is an enzyme that catalyzes the oxidative degradation of tryptophan to kynurenine, leading to immunosuppressive effects that can facilitate tumor growth and metastasis. Elevated IDO1 activity is associated with various cancers, where it contributes to immune evasion by depleting tryptophan and producing immunosuppressive metabolites. Consequently, targeting IDO1 has become a promising strategy in cancer immunotherapy.

This compound functions primarily as a competitive inhibitor of IDO1, effectively blocking its enzymatic activity. This inhibition leads to:

- Increased Tryptophan Levels : By preventing the conversion of tryptophan to kynurenine, this compound restores tryptophan availability, which is crucial for T cell proliferation and function.

- Enhanced Immune Responses : Inhibition of IDO1 by this compound promotes T cell activation and proliferation, counteracting the immunosuppressive environment created by tumors.

- Altered Cytokine Production : The compound influences the cytokine milieu within the tumor microenvironment, potentially reducing levels of immunosuppressive cytokines such as IL-10 and increasing pro-inflammatory cytokines like IFN-γ.

Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

Table 1: Summary of Preclinical Studies on this compound

Case Studies

Several case studies have illustrated the potential clinical applications of this compound:

- Case Study 1 : In a colorectal cancer model, administration of this compound led to significant tumor regression and improved immune cell infiltration within tumors. This was correlated with higher levels of effector T cells and reduced regulatory T cells.

- Case Study 2 : A study involving melanoma patients treated with IDO inhibitors (including variants similar to this compound) showed improved responses when combined with checkpoint inhibitors like anti-PD-1 therapy. Patients exhibited enhanced overall survival rates compared to those receiving standard treatments alone.

Implications for Cancer Therapy

The inhibition of IDO1 represents a novel approach in cancer immunotherapy. The ability of this compound to restore immune function by counteracting IDO-mediated suppression highlights its potential as a therapeutic agent in combination with other modalities. Ongoing clinical trials are evaluating its efficacy in various cancer types, aiming to establish optimal dosing regimens and combination strategies.

Properties

Molecular Formula |

C20H16BrN5O2S |

|---|---|

Molecular Weight |

470.3 g/mol |

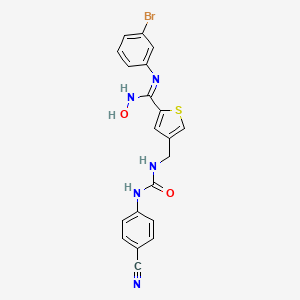

IUPAC Name |

1-[[5-[N'-(3-bromophenyl)-N-hydroxycarbamimidoyl]thiophen-3-yl]methyl]-3-(4-cyanophenyl)urea |

InChI |

InChI=1S/C20H16BrN5O2S/c21-15-2-1-3-17(9-15)24-19(26-28)18-8-14(12-29-18)11-23-20(27)25-16-6-4-13(10-22)5-7-16/h1-9,12,28H,11H2,(H,24,26)(H2,23,25,27) |

InChI Key |

LJGPXYWPIBEPHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=C(C2=CC(=CS2)CNC(=O)NC3=CC=C(C=C3)C#N)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.